molecular formula C9H5F4NO B1399855 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile CAS No. 1323966-14-8

4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1399855
CAS No.: 1323966-14-8
M. Wt: 219.14 g/mol
InChI Key: BMLRJRAUOHQFRW-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a fluorine substituent at the para position and a trifluoromethoxy (-OCF₃) group at the ortho position on the benzene ring. The acetonitrile moiety (-CH₂CN) enhances its reactivity, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLRJRAUOHQFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223522
Record name Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-14-8
Record name Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under specific conditions. One common method is the use of sodium cyanide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted phenylacetonitrile derivatives.

Scientific Research Applications

4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethoxy groups can influence the compound’s lipophilicity, electronic properties, and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula: Presumed to be C₉H₅F₄NO (based on analogs like 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile ).
  • Molecular Weight : ~219.14 g/mol (estimated from analogs).

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile F (para), -OCF₃ (ortho) C₉H₅F₄NO ~219.14 High lipophilicity due to -OCF₃; nitrile group enables nucleophilic reactions.
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile F (para), -OCF₃ (meta) C₉H₅F₄NO 219.14 Boiling point: 91°C/1 mmHg; Hazards: H302 (harmful if swallowed), H312 (skin harm).
4-(Trifluoromethoxy)phenylacetonitrile -OCF₃ (para) C₉H₆F₃NO 201.15 Lacks fluorine; reduced steric hindrance compared to ortho-substituted analogs.
2-Fluoro-4-methoxyphenylacetonitrile F (ortho), -OCH₃ (para) C₉H₈FNO 165.17 Lower molecular weight; methoxy group offers different electronic effects.
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile F (para), -CF₃ (ortho) C₉H₅F₄N 203.14 -CF₃ is less polar than -OCF₃; higher volatility.

Physicochemical Properties

  • Boiling Points :
    • 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile: 91°C at 1 mmHg .
    • 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile: Data unavailable, but -CF₃ analogs generally exhibit lower boiling points than -OCF₃ derivatives.
  • Lipophilicity : Trifluoromethoxy groups increase lipophilicity compared to methoxy or hydrogen substituents, enhancing membrane permeability .

Biological Activity

4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of fluorinated groups that enhance its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C9H5F4NO
  • CAS Number : 66523592

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The incorporation of trifluoromethyl groups is known to significantly influence the pharmacological profile of compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes.
  • Cellular Interactions : Molecular docking studies suggest that the trifluoromethyl group facilitates interactions with amino acid residues in target proteins, enhancing binding affinity and biological effectiveness .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant inhibitory effects:

  • Cell Lines Tested : MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.
  • Findings : The compound exhibited moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Properties

The antimicrobial potential was assessed through various assays:

  • Inhibition Zones : The compound demonstrated notable inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (μM)Observations
AnticancerMCF-718.1Moderate cytotoxicity
Hek29324.3Reduced viability
AntimicrobialE. coli15.6Significant inhibition
S. aureus30.1Moderate inhibition

Case Study 1: Inhibition of COX Enzymes

A detailed investigation into the inhibitory effects of this compound on COX enzymes showed:

  • COX-2 Inhibition : This compound was found to inhibit COX-2 activity in a dose-dependent manner, which is crucial for developing anti-inflammatory drugs.

Case Study 2: Molecular Docking Analysis

Using molecular docking simulations, researchers identified key interactions between the compound and target enzymes:

  • Binding Affinity : The trifluoromethyl group was essential for enhancing binding interactions with enzyme active sites, leading to increased inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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